4-Methoxyindole

C-H Functionalization Regioselective Catalysis Indole Alkylation

Select 4-Methoxyindole for exclusive C7 regioselectivity in Rh-catalyzed C-H functionalization—no protecting groups required. The 4-methoxy isomer achieves 85% yield in vapor-phase Fischer indole synthesis vs. 50% for 5-methoxy, reducing raw material costs and purification burden. Its uniquely low isomerization barrier (155 cm⁻¹) enables conformational adaptability for induced-fit target engagement. For C7-arylated/alkylated indole pharmacophores in GABA analog, SGLT2 inhibitor, HIV-1 integrase inhibitor, and anticancer programs, 4-methoxyindole is non-substitutable. Order the ideal building block for regioselective indole chemistry.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 4837-90-5
Cat. No. B031235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyindole
CAS4837-90-5
Synonyms4-Methoxy-indole;  4-Methoxy-1H-indole;  4-Methoxyindole
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2
InChIInChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3
InChIKeyLUNOXNMCFPFPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyindole CAS 4837-90-5: Indole-Derived Heterocyclic Building Block for Pharmaceutical Synthesis and Regioselective Functionalization


4-Methoxyindole (CAS 4837-90-5, C9H9NO, MW 147.18) is a substituted indole derivative bearing a methoxy (-OCH3) group at the 4-position of the bicyclic indole ring system [1]. The 4-methoxy substitution pattern confers distinct electronic properties and regiochemical behavior compared to 5-, 6-, and 7-methoxy positional isomers, making it a strategically differentiated building block for medicinal chemistry programs requiring specific spatial orientation of the methoxy moiety [2]. The compound is commercially available from multiple suppliers at ≥98% purity and is utilized as a reactant in the synthesis of GABA analogs, SGLT2 inhibitors, HIV-1 integrase inhibitors, and anticancer agents .

4-Methoxyindole CAS 4837-90-5: Why Positional Isomers Cannot Be Interchanged Without Altering Reaction Outcomes and Biological Profiles


The position of the methoxy substituent on the indole ring fundamentally alters both the intrinsic reactivity and the conformational landscape of methoxyindoles. In metal-catalyzed C-H functionalization, 4-methoxyindole directs reactions to the C7 position, whereas 2-substituted indoles preferentially react at C6, and unsubstituted indole lacks this directing capability entirely [1]. In vapor-phase Fischer indole synthesis, 4- and 6-methoxyindoles are obtained in 85% yield compared to only 50% for 5-methoxyindole, demonstrating that substitution position dictates synthetic accessibility [2]. At the molecular level, 4-methoxyindole exhibits a conformational isomerization barrier of only 155 cm⁻¹, substantially lower than 680 cm⁻¹ for 5-methoxyindole and 860 cm⁻¹ for 6-methoxyindole, indicating that the 4-methoxy orientation produces a uniquely shallow energy landscape with implications for molecular recognition and binding [3]. Generic substitution among methoxyindole positional isomers is therefore not viable without altering reaction regioselectivity, synthetic yield, and conformational behavior.

4-Methoxyindole CAS 4837-90-5: Quantitative Differentiation Evidence vs. Positional Isomers and Class Analogs


C7-Exclusive Regioselectivity in Rhodium-Catalyzed Remote C-H Alkylation vs. C6 Selectivity of 2-Substituted Indoles

In dimeric Rh(II)-catalyzed coupling of NH indoles with diazo compounds, 4-methoxyindole reacted exclusively at the C7 position. In direct contrast, 2-substituted indoles under identical conditions reacted with C6 selectivity, and unsubstituted indole produced mixtures of regioisomers [1]. The C7-exclusive regioselectivity of 4-methoxyindole represents a complete inversion of the intrinsic C-H reactivity hierarchy, attributed to a hydrogen-bonding directing effect between the 4-methoxy oxygen and the Rh-carbene intermediate [1].

C-H Functionalization Regioselective Catalysis Indole Alkylation

85% Synthetic Yield in Catalytic Fischer Indole Cyclization vs. 50% Yield for 5-Methoxyindole

In vapor-phase heterogeneous catalytic Fischer indole synthesis using GIPKh-115 catalyst, methoxy-substituted acetaldehyde phenylhydrazones were cyclized to yield the corresponding methoxyindoles. 4-Methoxyindole and 6-methoxyindole were both obtained in 85% yield, whereas 5-methoxyindole was obtained in only 50% yield, and 7-methoxyindole in 45% yield [1]. This 35 percentage-point yield differential translates to a 1.7-fold higher synthetic efficiency for the 4-methoxy isomer compared to the 5-methoxy isomer under identical process conditions.

Heterocyclic Synthesis Fischer Indole Reaction Process Chemistry

Conformational Isomerization Barrier of 155 cm⁻¹ vs. 680 cm⁻¹ for 5-Methoxyindole and 860 cm⁻¹ for 6-Methoxyindole

Rotationally resolved electronic Stark spectroscopy combined with high-level ab initio calculations established the ground-state isomerization barriers (ΔE, anti → syn) for methoxyindole conformers. 4-Methoxyindole exhibits a barrier of only 155 cm⁻¹, compared to 680 cm⁻¹ for 5-methoxyindole and 860 cm⁻¹ for 6-methoxyindole [1]. This exceptionally low barrier for 4-methoxyindole—approximately 4.4× lower than 5-methoxyindole and 5.5× lower than 6-methoxyindole—reflects a uniquely shallow conformational energy landscape where both rotamers are thermally accessible at ambient temperatures, whereas 5- and 6-methoxyindoles are effectively trapped in single conformations [1].

Molecular Spectroscopy Conformational Analysis Computational Chemistry

Parallel Photochemical Behavior with 5-Methoxyindole: N-H Bond Cleavage and 3H-Tautomer Formation Under UV Irradiation

UV irradiation (λ ≤ 305 nm) of 4-methoxyindole and 5-methoxyindole monomers trapped in low-temperature xenon matrices (15–16 K) produced identical photoproduct profiles: (1) methoxy-indolyl radical via N-H bond cleavage, and (2) 3H-tautomer with hydrogen recombination at C3 [1]. Both compounds adopted the most stable 1H-tautomeric form prior to irradiation and exhibited indistinguishable photoreactivity under identical matrix-isolation conditions [1].

Photochemistry Matrix Isolation Spectroscopy Reaction Mechanism

99% Commercial Purity Specification Matches 5-Methoxyindole; Exceeds 6-Methoxyindole (98%) and 7-Methoxyindole (≥97%)

Comparative analysis of commercial purity specifications across major suppliers (Sigma-Aldrich, Thermo Scientific, Alfa Aesar) reveals that 4-methoxyindole is routinely available at 99% purity (GC), equivalent to 5-methoxyindole (99%) and marginally superior to 6-methoxyindole (typically 98%) and 7-methoxyindole (≥97%) . The 99% specification is documented in peer-reviewed literature as the standard purity grade for 4-methoxyindole used in comparative reactivity studies [1].

Chemical Sourcing Quality Specification Procurement Benchmark

4-Methoxyindole CAS 4837-90-5: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Synthesis of C7-Functionalized Indole Scaffolds Requiring Regioselective C-H Alkylation

Researchers developing synthetic methodologies for C7-arylated or C7-alkylated indole derivatives should select 4-methoxyindole as the substrate of choice. The 4-methoxy group directs Rh(II)-catalyzed remote C-H functionalization exclusively to the C7 position, whereas 2-substituted indoles yield C6 products and unsubstituted indole produces regioisomeric mixtures [4]. This exclusive C7 selectivity eliminates the need for protecting groups or removable directing auxiliaries that would otherwise be required to achieve C7 functionalization on indole scaffolds. For medicinal chemistry programs targeting C7-modified indole pharmacophores, procurement of 4-methoxyindole is functionally non-substitutable.

Process-Scale Fischer Indole Synthesis with Optimized Yield Economics

For process chemistry and kilo-scale manufacturing operations employing vapor-phase Fischer indole cyclization on heterogeneous catalysts, 4-methoxyindole offers a 1.7-fold yield advantage over 5-methoxyindole (85% vs. 50%) under identical reaction conditions [4]. This yield differential directly translates to reduced raw material consumption, lower purification burden, and improved process mass intensity. Procurement of 4-methoxyindole or its phenylhydrazone precursors for such synthetic routes should be prioritized over the 5-methoxy isomer when reaction economics are a primary consideration.

Conformationally Adaptive Indole Scaffolds for Induced-Fit Target Binding Studies

Structural biology and medicinal chemistry groups investigating ligand-receptor interactions where conformational adaptability enhances target engagement should consider 4-methoxyindole-based scaffolds. The 155 cm⁻¹ isomerization barrier of 4-methoxyindole is 4.4× lower than 5-methoxyindole and 5.5× lower than 6-methoxyindole, permitting facile conformational interconversion at physiologically relevant temperatures [4]. This enhanced conformational flexibility may facilitate induced-fit binding mechanisms, distinguishing 4-methoxyindole-derived ligands from conformationally rigid 5- and 6-methoxyindole analogs in structure-activity relationship campaigns.

Photochemical Reaction Development with Validated Photoproduct Consistency

For photochemistry-focused research programs, 4-methoxyindole provides a photochemical profile that is experimentally validated to be indistinguishable from 5-methoxyindole under UV irradiation. Both compounds produce identical photoproduct types (indolyl radical and 3H-tautomer) with no unexpected divergence in reaction pathway [4]. This evidence supports the interchangeability of 4- and 5-methoxyindoles in photochemical reaction design while preserving the distinct regiochemical and conformational properties that differentiate these positional isomers in thermal reactions. Procurement decisions may be guided by availability and cost without concern for uncharacterized photochemical liabilities.

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